Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD8848, also known as DSP-3025, is a topical Toll-like receptor 7 agonist (TLR7 agonist) under development for seasonal allergic rhinitis. Repeated administration of AZD8848 activated TLR7 and produced IFN-induced effects. This was associated with a sustained reduction in allergen responsiveness. TLR agonists herald promising results for allergen immunotherapy of patients with allergic rhinitis and asthma.
AZD 8835 is an inhibitor of PI3Kα and PI3Kδ (IC50s = 6.2 and 5.7 nM, respectively). It is selective for PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ (IC50s = 431 and 90 nM, respectively). AZD 8835 inhibits Akt phosphorylation in PIK3CA constitutively active mutant BT474 cells and Jeko-1 B cells that express endogenous PI3Kδ (IC50s = 57 and 49 nM, respectively). In vivo, AZD 8835 (25 mg/kg) reduces tumor growth and Akt phosphorylation in a SKOV3 mouse xenograft model. It also increases the activity of CD8+ effector T cells and reduces tumor growth in a C26 mouse syngeneic tumor model. AZD8835 is a potent and selective inhibitor of PI3Kalpha and PI3Kdelata with excellent general kinase selectivity. AZD8835 displayed low metabolic turnover and suitable physical properties for oral administration. At the enzyme level, AZD8835 is a potent mixed inhibitor of PI3Kα (IC50 0.0062 μM) and PI3Kδ (IC50 0.0057 μM), with selectivity against PI3Kβ (IC50 0.431 μM) and PI3Kγ (IC50 0.090 μM). In vivo, AZD8835 showed pharmacodynamic modulation of AKT phosphorylation and near complete inhibition of tumour growth (93% tumour growth inhibition) in a murine H1047R PI3Kalpha mutated SKOV-3 xenograft tumour model after chronic oral administration at 25 mg/kg b.i.d. AZD8835, is currently in phase I clinical trials.
AZD9056 is a potent, selective, orally bioavailable P2X7 receptor antagonist. The P2X7 receptor is an adenosine triphosphate (ATP)-gated cation channel expressed on a variety of cell types believed to play a role in inflammation.
AZD-9164 is a muscarinic M3 receptor antagonist potentially for the treatment of chronic obstructive pulmonary. AZD9164 may improve upon the therapeutic index of tiotropium, increasing the magnitude and duration of lung function improvements without increasing systemically-mediated adverse events.
AZD 9272 is a brain-penetrant negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5; IC50 = 7.6 nM in a FLIPR calcium mobilization assay). It is selective for mGluR5 over mGluR1-4 and 6-8 in a FLIPR calcium mobilization assay (IC50s = >30 µM) and a panel of 134 receptors, ion channels, nuclear hormone receptors, transporters, and enzymes at 10 µM in radioligand binding assays. AZD-9272 is a potent and selective mGlu5 antagonist (IC50 values are 2.6 and 7.6 nM for rat and human receptors, respectively). It exhibits >3900-fold selectivity for mGlu5 over other mGlu receptors. AZD-9272 displays discriminative effects in rats. This drug is orally bioavailable and brain penetrant.